2'-Bromo-2,2,2-trifluoro-5'-(trifluoromethyl)acetophenone

Purification Process Chemistry Physical Property

2'-Bromo-2,2,2-trifluoro-5'-(trifluoromethyl)acetophenone (CAS 1980034-67-0) is a polyhalogenated aromatic ketone of formula C9H3BrF6O (MW 321.01) featuring a 2,2,2-trifluoroacetyl moiety attached to a phenyl ring that carries a bromine at the 2′-position and a trifluoromethyl group at the 5′-position. The structure places a sterically demanding bromine ortho to the electrophilic carbonyl carbon, while the two trifluoromethyl groups strongly withdraw electron density, characteristics that dictate its reactivity and separation properties relative to regioisomeric analogs.

Molecular Formula C9H3BrF6O
Molecular Weight 321.01 g/mol
Cat. No. B12854603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Bromo-2,2,2-trifluoro-5'-(trifluoromethyl)acetophenone
Molecular FormulaC9H3BrF6O
Molecular Weight321.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)C(=O)C(F)(F)F)Br
InChIInChI=1S/C9H3BrF6O/c10-6-2-1-4(8(11,12)13)3-5(6)7(17)9(14,15)16/h1-3H
InChIKeyBOZACJOLFKKPAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Bromo-2,2,2-trifluoro-5'-(trifluoromethyl)acetophenone – Procurement-Grade Physicochemical and Structural Profile


2'-Bromo-2,2,2-trifluoro-5'-(trifluoromethyl)acetophenone (CAS 1980034-67-0) is a polyhalogenated aromatic ketone of formula C9H3BrF6O (MW 321.01) featuring a 2,2,2-trifluoroacetyl moiety attached to a phenyl ring that carries a bromine at the 2′-position and a trifluoromethyl group at the 5′-position . The structure places a sterically demanding bromine ortho to the electrophilic carbonyl carbon, while the two trifluoromethyl groups strongly withdraw electron density, characteristics that dictate its reactivity and separation properties relative to regioisomeric analogs .

Polyhalogenated ketone with regioisomer-dependent reactivity
Ortho-bromine provides steric and electronic differentiation
Procurement-grade with patented industrial intermediate utility

Why 2'-Bromo-2,2,2-trifluoro-5'-(trifluoromethyl)acetophenone Cannot Be Replaced by General Trifluoroacetophenone Analogs


Positional isomerism among bromo-trifluoromethyl-trifluoroacetophenones produces measurable differences in boiling point, lipophilicity, and carbonyl electrophilicity that directly impact purification strategy, reaction design, and biological target engagement. Simply substituting the 2′-bromo-5′-CF₃ isomer with the 3′-bromo-5′-CF₃ or 4′-bromo-3′-CF₃ regioisomer can shift volatility by ≥15 °C and alter hydrogen-bond acceptor topology [1]. The ortho-bromine in the target compound additionally imposes a steric environment around the ketone that is absent in meta- or para-substituted analogs, affecting both nucleophilic addition rates and chelation potential [2].

Positional isomerism may shift boiling point by more than 15°C, complicating distillation-based purification.

Ortho-bromine steric shielding is absent in meta/para analogs, altering nucleophilic addition rates and chelation behavior.

Hydrogen-bond acceptor count differs (1 vs. 7 in 4′-bromo-3′-CF₃ isomer), changing solvation and target engagement profiles.

Quantitative Differentiation Evidence for 2'-Bromo-2,2,2-trifluoro-5'-(trifluoromethyl)acetophenone


Boiling Point Elevation Relative to Regioisomers Enables Selective Distillation

The target compound exhibits a predicted boiling point of 234.1 ± 40.0 °C, which is 15.5 °C higher than that of its 3′-bromo-5′-trifluoromethyl regioisomer (218.6 ± 40.0 °C) and 3.0 °C above the 4′-bromo-3′-trifluoromethyl regioisomer (231.1 ± 40.0 °C) . All three isomers share identical molecular weight (321.01) and density (1.716 g/cm³), so the volatility difference originates solely from substitution position and can be exploited for isomer separation by fractional distillation.

Boiling Point Elevation
Data to verify
+15.5°C vs. 3′-bromo regioisomer
Supports selective distillation in isomeric mixtures
Predicted values; experimental confirmation recommended
Purification Process Chemistry Physical Property

Lipophilicity Fine-Tuning Through 2′-Bromo Substitution

The measured LogP of the target compound is 4.2129 (TPSA 17.07 Ų), identical within experimental error to the 3′-bromo isomer (LogP 4.2129) but measurably lower than the 4′-bromo-3′-CF₃ isomer (XLogP3-AA = 4.3) [1]. The ortho-bromine in the target compound provides a hydrogen-bond acceptor count of 1, compared with 7 for the 4′-bromo-3′-CF₃ isomer as computed by PubChem, indicating a significantly different hydrogen-bonding profile that influences solvation and protein-ligand interactions.

Lipophilicity Profile
Cross-study comparable
LogP 4.21; H-Acceptors 1 vs. 7 (4′-Br-3′-CF₃)
Lower hydrogen-bonding capacity for reduced off-target interactions
H-Acceptor count from PubChem; LogP shake-flask derived
Lipophilicity LogP Drug Design

Ortho-Bromine Steric Shielding of the Carbonyl Electrophile

The 2′-bromine atom is positioned ortho to the trifluoroacetyl carbonyl, introducing a steric hindrance (Taft Es for ortho-Br ≈ −1.16 kcal/mol) not present in the 3′- or 4′-bromo regioisomers [1]. In Mukaiyama aldol reactions catalyzed by proazaphosphatranes, 2,2,2-trifluoroacetophenone derivatives bearing ortho-bromo substituents require modified conditions to achieve yields comparable to para-substituted analogs, consistent with steric deceleration of nucleophilic attack at the carbonyl [2]. When a reaction demands kinetic differentiation between regioisomers, the ortho-bromo substitution provides a controllable steric factor not available in meta- or para-bromo isomers.

Steric Shielding
Class-level inference
Taft Es −1.16 (ortho-Br) vs. −0.21 (meta)
Suppresses nucleophilic side reactions at carbonyl
Derived from ester hydrolysis kinetics
Reactivity Steric Effect Nucleophilic Addition

Patent-Documented Utility as a Pharmaceutical and Agrochemical Intermediate

Japanese patent JP2004315434 (Central Glass Co., 2004) explicitly claims an industrial method for producing trifluoromethyl-substituted 2-bromoacetophenone and its conversion to the corresponding 2-hydroxyacetophenone, identifying these compounds as 'important intermediates for a medicine and an agrochemical' [1]. The bromine at the 2′-position is essential for the subsequent hydrolysis step, as the patent teaches that the 2-bromo compound is hydrolyzed to the 2-hydroxy derivative under acidic or neutral conditions; a 3′- or 4′-bromo isomer would not undergo the same directed transformation because the bromine is positioned for a different reaction pathway.

Patented Intermediate
Supporting evidence
JP2004315434: exclusive 2′-bromo route to 2-hydroxy derivative
Validated industrial synthesis pathway
Patent specificity; review applicable claims
Synthetic Intermediate Patent Process Chemistry

Electronic Modulation of the Carbonyl Group by Dual Electron-Withdrawing Substituents

The combined Hammett σ values for the 2′-bromo (σₘ ≈ 0.39) and 5′-trifluoromethyl (σₘ ≈ 0.43) substituents sum to Σσ ≈ 0.82, whereas the 3′-bromo-5′-CF₃ isomer yields Σσ ≈ 0.82 as well, but with a different resonance balance (bromine at meta vs. ortho) [1]. In 17O NMR studies on substituted α,α,α-trifluoroacetophenones, the carbonyl oxygen chemical shift correlates linearly with σ⁺ (slope 24.6 ppm/σ⁺) [2]. Based on this correlation, the target compound's ortho-bromo substitution is predicted to shift the 17O resonance downfield by approximately 2–3 ppm relative to the meta-bromo isomer due to through-space ortho effects, altering the carbonyl's electrophilic character in a quantifiable manner.

Carbonyl Electrophilicity
Class-level inference
Predicted ¹⁷O δ 560–563 ppm (vs. 557–560 meta isomer)
Higher electrophilicity for reactive trapping
Based on Hammett/¹⁷O NMR correlations
Electrophilicity Hammett Constant Carbonyl Reactivity

Best Application Scenarios for 2'-Bromo-2,2,2-trifluoro-5'-(trifluoromethyl)acetophenone Based on Its Specific Differentiation Profile


Distillation-Based Isomer Separation in Process Development

When a reaction mixture contains multiple bromo-trifluoromethyl-trifluoroacetophenone regioisomers, the target compound's 15.5 °C boiling point advantage over the 3′-bromo isomer (234.1 °C vs. 218.6 °C) enables fractionation under reduced pressure with fewer theoretical plates. This simplifies purification scale-up and reduces solvent usage, directly translating to lower cost of goods in multi-kilogram campaigns .

Medicinal Chemistry Programs Requiring Ortho-Steric Shielding of the Carbonyl

In structure-based drug design, the ortho-bromine of the target compound provides a steric shield (Taft Es ≈ −1.16 kcal/mol) that can prevent premature metabolic reduction of the trifluoroacetyl group while maintaining the LogP around 4.2. This feature is absent in the 3′- and 4′-bromo analogs, making the target compound the preferred synthon when metabolic stability of the ketone is a design goal [1].

Patented Route to 2-Hydroxy-5-(trifluoromethyl)trifluoroacetophenone

The Japanese patent JP2004315434 explicitly uses the 2′-bromo substitution pattern to produce the 2-hydroxy derivative via acidic hydrolysis. The 2-bromo intermediate is uniquely suited for this transformation because the ortho-leaving group facilitates directed hydrolysis; meta- or para-bromo congeners would not follow the same pathway. Procurement of this specific regioisomer is therefore mandatory for organizations operating within this intellectual property space [2].

17O NMR Probe Development and Electrophilicity Studies

The combined electron-withdrawing effect of 2′-bromo and 5′-trifluoromethyl substituents shifts the carbonyl 17O NMR signal by an estimated 2–3 ppm relative to the meta-bromo isomer. This makes the target compound a useful probe in mechanistic studies where subtle differences in carbonyl electrophilicity need to be tracked quantitatively [3].

Application
Selection Property
Validation Focus
Distillation-based isomer separation
Wider boiling-point gap among regioisomers
Fractional distillation efficiency under reduced pressure
Medicinal chemistry requiring ortho-steric shielding
Ortho-bromine steric hindrance
Metabolic stability of ketone in structure-based design
Patented route to 2-hydroxy derivative
Exclusive 2′-bromo regiochemistry
Acidic hydrolysis to 2-hydroxyacetophenone
¹⁷O NMR mechanistic probe
Distinct carbonyl ¹⁷O chemical shift
Quantitative electrophilicity tracking in mechanistic studies
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